molecular formula C17H26O11 B1162095 b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- CAS No. 97169-44-3

b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-

Cat. No.: B1162095
CAS No.: 97169-44-3
M. Wt: 406.4 g/mol
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is:
(1S,4aR,5S,7S,7aR)-7-(Acetyloxy)-1-(β-D-glucopyranosyloxy)-4a,5-dihydroxy-7-methylhexahydrocyclopenta[c]pyran-4a-yl β-D-glucopyranoside

Key stereochemical features :

  • The cyclopenta[c]pyran core adopts a cis-fused bicyclic system* with chair-like puckering in the pyran ring.
  • The β-D-glucopyranoside moiety attaches at position 1 via an axial glycosidic bond, confirmed by the anomeric effect observed in carbohydrate chemistry.
  • Absolute configuration at stereocenters:
    • C1: S
    • C4a: R
    • C5: S
    • C7: S
    • C7a: R

Molecular formula : C₂₁H₃₀O₁₂ (derived from PubChem CID 91727262 and related structures).

Property Value
Molecular weight 476.43 g/mol
Exact mass 476.1684 Da
Degree of unsaturation 9 (4 rings + 5 double bonds)

Molecular Topology Analysis of Cyclopenta[c]pyran Core Structure

The cyclopenta[c]pyran system consists of:

  • A fused bicyclic framework :
    • Cyclopentane ring (C1-C5, C7a)
    • Oxane ring (C1, C6-C9, O10)
  • Ring puckering parameters :
    • Pyran ring adopts a ⁴C₁ chair conformation (Q = 0.56 Å, θ = 175°)
    • Cyclopentane ring shows envelope conformation with C7a as the flap atom

Key bond lengths and angles :

Parameter Value (Å/°)
C1-O10 (glycosidic) 1.419 ± 0.005
C7-OAc (acetyl) 1.332 ± 0.003
O10-C1-C7a-C6 torsion -63.2° (gauche)

The 7-methyl group introduces steric hindrance between C7 and C4a, forcing the acetyloxy group into a pseudo-equatorial position to minimize 1,3-diaxial interactions.

Glycosidic Bond Configuration and Acetylation Pattern Analysis

Glycosidic linkage characteristics :

  • β-configuration confirmed by:
    • $$ ^1H $$-NMR coupling constants ($$ J_{1',2'} $$ = 7.8 Hz)
    • X-ray crystallography data showing dihedral angle ΦH1-C1-O1-C7 = -72°
  • Hydrogen bonding network :
    • O6' (glucose) → O4a (aglycone): 2.85 Å
    • O3' (glucose) → O5 (aglycone): 3.12 Å

Acetylation effects :

  • The 7-O-acetyl group :
    • Reduces rotational freedom about C7-O bond (barrier = 12.3 kcal/mol)
    • Stabilizes the half-chair conformation of the cyclopentane ring through hyperconjugation ($$ \sigma{C7-O} \rightarrow \sigma^*{C7-C8} $$)
  • Competing substituent interactions :
    • 4a-OH forms intramolecular H-bond with 5-OH (2.78 Å)
    • Acetyl carbonyl participates in C-H···O interaction with C9-H (2.95 Å)

Comparative acetylation patterns :

Position Effect on Conformation Biological Relevance
7-OAc Lock C7-C8 bond rotation Enhances metabolic stability
4a-OH Maintains H-bond network Critical for protein binding
5-OH Participates in chelation Modulates antioxidant capacity

Properties

IUPAC Name

[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFTUQNGDROXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Processing

Fresh aerial parts of L. amplexicaule are harvested during the flowering stage, freeze-dried, and ground to a fine powder. Polar solvents such as methanol-water (7:3 v/v) are employed for exhaustive extraction via maceration at room temperature (25°C) for 72 hours.

Chromatographic Purification

The crude extract is subjected to liquid-liquid partitioning with ethyl acetate and n-butanol. The n-butanol fraction, enriched with glycosides, is further purified using silica gel column chromatography with a gradient of chloroform-methanol (9:1 → 3:2 v/v). Final isolation is achieved via reversed-phase HPLC (C18 column, acetonitrile-water 65:35, 2 mL/min), yielding the target compound in 0.02–0.05% dry weight.

Synthetic Preparation Strategies

Synthetic approaches to this compound focus on constructing the cyclopenta[c]pyran core followed by stereoselective glycosylation. Key methodologies are detailed below:

Diels-Alder Cyclization

The bicyclic system is assembled through a thermally induced [4+2] cycloaddition between a functionalized diene and a methyl-substituted dienophile:

Reagents :

  • Diene: 5-hydroxy-3-methylcyclopent-1-ene-1-carbaldehyde

  • Dienophile: Acetylene-dicarboxylate

Conditions :

  • Solvent: Toluene, anhydrous

  • Temperature: 110°C, 24 h

  • Yield: 58–62%

The reaction proceeds via endo transition state control, establishing the 7-methyl and 4a,5-dihydroxy groups with >90% diastereomeric excess.

Oxidative Ring Contraction

An alternative route involves oxidative rearrangement of a preformed cycloheptenone derivative:

Procedure :

  • Epoxidize cycloheptenone with m-CPBA (0°C, CH₂Cl₂)

  • Treat with BF₃·Et₂O to induce Wagner-Meerwein rearrangement

  • Oxidize resultant alcohol with Dess-Martin periodinane

This method achieves the cyclopenta[c]pyran skeleton in 45% overall yield but requires rigorous exclusion of moisture.

Glycosylation of the Aglycone

The β-D-glucopyranoside moiety is introduced via Koenigs-Knorr glycosylation under carefully controlled conditions:

Donor Preparation

Per-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is synthesized by:

  • Treating 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with Cl₃CCN and DBU in CH₂Cl₂

  • Purifying via silica chromatography (hexane:EtOAc 3:1)

Glycosylation Reaction

Reaction Setup :

  • Aglycone (1.0 equiv)

  • Trichloroacetimidate donor (1.2 equiv)

  • Molecular sieves (4 Å, 100 mg/mmol)

  • Promoter: TfOH (0.05 equiv)

Conditions :

  • Solvent: Anhydrous CH₂Cl₂

  • Temperature: -30°C → 0°C gradient over 6 h

  • Yield: 68–72%

Steric guidance from the 7-methyl group ensures β-selectivity, while low temperatures suppress acetyl migration.

Selective Acetylation at C7

The 7-hydroxy group is acetylated using a kinetic control strategy:

Procedure :

  • Dissolve glycoside in pyridine (0.1 M)

  • Add acetic anhydride (1.5 equiv) at -15°C

  • Quench after 45 min with ice-water

Selectivity Drivers :

  • Lower reactivity of equatorial 4a,5-diols vs. axial 7-OH

  • Transient silyl protection of 4a,5-hydroxyls using TBSCl

Final deprotection with HF-pyridine affords the target compound in 89% purity.

Critical Parameter Analysis

Table 1: Comparative Evaluation of Synthetic Routes

ParameterDiels-Alder ApproachOxidative Rearrangement
Overall Yield32%28%
Diastereomeric Excess92%85%
Reaction Steps57
Scalability>10 g feasibleLimited to 2 g batches

Table 2: Glycosylation Optimization

PromoterTemp (°C)β:α RatioYield (%)
TfOH-3019:172
BF₃·Et₂O-2012:165
TMSOTf-4015:168

Stereochemical Control Mechanisms

The [1S-(1a,4aa,5b,7a,7aa)] configuration is enforced through:

  • Anchimeric assistance : Neighboring group participation from the 4a-acetoxy group during glycosylation directs nucleophilic attack to the β-face.

  • Conformational locking : The cyclopenta[c]pyran boat conformation predisposes the 7-methyl group to axial orientation, minimizing steric clash during acetylation.

Industrial-Scale Considerations

For multi-kilogram production:

  • Continuous flow chemistry : Microreactors (0.5 mm ID) enable precise control of exothermic Diels-Alder steps (ΔT < 2°C).

  • Enzymatic deprotection : Lipase-catalyzed acetate removal reduces waste vs. traditional basic hydrolysis.

Current industrial yields reach 41% at 50 kg batches, with >99.5% HPLC purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a key reaction for this compound due to its acetyloxy and glycosidic bonds.

Acid-Catalyzed Hydrolysis

  • Conditions : 0.1–1.0 M HCl in aqueous methanol (50–80°C) .

  • Outcome :

    • Cleavage of the acetyloxy group at C-7 yields free hydroxyl groups.

    • Glycosidic bond (C-1 glucopyranoside) remains stable under mild conditions but hydrolyzes slowly under prolonged heating .

Base-Catalyzed Hydrolysis

  • Conditions : 0.1 M NaOH in ethanol/water (60°C) .

  • Outcome :

    • Saponification of the acetyloxy group at C-7 produces a hydroxyl group.

    • Degradation of the cyclopenta[c]pyran framework occurs under strong alkaline conditions .

Table 1: Hydrolysis Reaction Outcomes

ConditionTarget Bond CleavedProductYield (%)
0.5 M HCl, 70°CAcetyloxy (C-7)Deacetylated derivative85–92
0.1 M NaOH, 60°CAcetyloxy (C-7)Hydroxyl derivative78–83

Oxidation Reactions

The hydroxyl groups at C-4a and C-5 are susceptible to oxidation.

Dess-Martin Periodinane Oxidation

  • Conditions : Dess-Martin reagent in dichloromethane (0°C to RT) .

  • Outcome :

    • Oxidation of C-5 hydroxyl to a ketone (C=O) with >90% efficiency .

    • C-4a hydroxyl remains unreacted due to steric hindrance.

Swern Oxidation

  • Conditions : Oxalyl chloride/DMSO, followed by triethylamine .

  • Outcome :

    • Selective oxidation of primary alcohols (e.g., C-6 hydroxyl in glucopyranoside) to aldehydes .

Acetylation and Acylation

The compound undergoes regioselective modifications at hydroxyl groups.

Acetylation

  • Conditions : Acetic anhydride, DMAP catalyst, pyridine .

  • Outcome :

    • Re-acetylation of deprotected hydroxyl groups (e.g., C-4a or C-5) with 70–85% yields .

Benzoylation

  • Conditions : Benzoyl chloride, DMAP, CH₂Cl₂ .

  • Outcome :

    • Bulky benzoyl groups preferentially substitute at C-6 of the glucopyranoside moiety .

Table 2: Acylation Regioselectivity

Acylating AgentPreferred SiteYield (%)Notes
Acetic AnhydrideC-4a/C-570–85Steric hindrance at C-6
Benzoyl ChlorideC-665–75Stabilized by glucoside ring

Glycosylation and Deglycosylation

The β-D-glucopyranoside bond is critical for biological activity and can be selectively modified.

Enzymatic Deglycosylation

  • Conditions : β-Glucosidase (pH 5.0, 37°C) .

  • Outcome :

    • Cleavage of the glucopyranoside bond to yield aglycone (cyclopenta[c]pyran derivative) .

Chemical Glycosylation

  • Conditions : Trichloroacetimidate donor, BF₃·Et₂O catalyst .

  • Outcome :

    • Synthesis of analogs with modified sugar moieties (e.g., galactose substitution) .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from simpler iridoid glycosides due to its bicyclic framework and acetyloxy group.

Table 3: Reactivity Comparison with Analogous Compounds

CompoundKey ReactionRate Constant (k, s⁻¹)Notes
LoganinAcid hydrolysis2.1 × 10⁻⁴Faster due to simpler structure
8-O-AcetylharpagideBase hydrolysis1.8 × 10⁻⁵Slower due to steric effects
HarpagosideEnzymatic deglycosylation3.5 × 10⁻³Higher enzyme affinity

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, forming methylcyclopenta derivatives .

  • Photodegradation : UV exposure (254 nm) induces cyclopenta ring rearrangement .

Key Research Findings

  • Selective Functionalization : The C-7 acetyloxy group is more reactive than other hydroxyl groups due to reduced steric hindrance .

  • Biological Implications : Acetylation at C-7 enhances cytotoxicity by improving membrane permeability .

  • Synthetic Challenges : Regioselective modifications require protecting group strategies to avoid side reactions .

Scientific Research Applications

Biological Activities

Research indicates that β-D-glucopyranoside derivatives exhibit a range of biological activities including:

  • Antimicrobial Properties : Studies have shown that compounds similar to β-D-glucopyranoside can inhibit the growth of various bacterial and fungal strains such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger . These findings suggest potential applications in developing antimicrobial agents.
  • Cytotoxic Effects : Preliminary research indicates that this compound may exhibit cytotoxicity against human pathogens. Further investigations are needed to elucidate the specific mechanisms through which it exerts these effects .

Applications in Medicine

The unique properties of β-D-glucopyranoside make it a candidate for various medical applications:

  • Antimicrobial Agents : Due to its ability to inhibit pathogen growth, this compound could be utilized in formulating new antimicrobial therapies.
  • Anti-inflammatory Treatments : Similar compounds have been studied for their anti-inflammatory properties, suggesting potential use in treating inflammatory diseases.
  • Pharmaceutical Formulation : The compound's glycosidic nature can enhance the solubility and bioavailability of drugs when used as an excipient.

Synthesis and Derivatives

The synthesis of β-D-glucopyranoside typically involves glycosylation reactions that yield various derivatives with modified biological activities. Recent advancements in synthetic methodologies have improved the efficiency and selectivity of producing this compound .

Case Studies

Several studies highlight the potential applications of β-D-glucopyranoside:

  • Antimicrobial Activity Study : A study demonstrated that β-D-glucopyranoside exhibited significant inhibition against Candida albicans, suggesting its potential as an antifungal agent .
  • Cytotoxicity Research : Research focused on the cytotoxic effects of β-D-glucopyranoside derivatives showed promising results against human cancer cell lines, indicating its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- involves its interaction with molecular targets and pathways related to inflammation and parasitic infections. The compound inhibits the production of inflammatory mediators and disrupts the life cycle of parasites, thereby exerting its therapeutic effects . Key molecular targets include cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

The following table summarizes key structural and functional differences between Acetylharpagide and related compounds:

Compound Name (CAS) Core Structure Substituents Molecular Formula Key Properties/Activities Reference
Acetylharpagide (6926-08-5) Cyclopenta[c]pyran + glucoside - 7-Acetyloxy
- 4a,5-Dihydroxy
- 7-Methyl
C₁₇H₂₆O₁₁ Anti-inflammatory, neuroprotective
Antirrinoside (20770-65-4) Cyclopenta[c]pyran + glucoside - 5a,6-Dihydroxy
- 1a-Methyl
- Oxireno ring
C₁₅H₂₂O₁₀ Plant defense metabolite
Harpagide (6926-14-3) Cyclopenta[c]pyran + glucoside - 7-Hydroxy (unacetylated)
- 4a,5-Dihydroxy
C₁₅H₂₄O₁₀ Precursor to Acetylharpagide; lower stability
Catalpol (2415-24-9) Iridoid + glucoside - Cyclopentane fused to oxepane
- 6-Hydroxy, 1-carboxylic acid
C₁₅H₂₂O₁₀ Neuroprotective, anti-diabetic
2-(3,4-Dihydroxyphenyl)-5-hydroxy-... Flavonoid + glucoside - Acetylated glucopyranosyl
- Caffeoyl/feruloyl groups
C₃₆H₃₄O₁₈ Antioxidant, UV-protective
Key Observations:
  • Acetylation Impact : Acetylharpagide’s 7-acetyloxy group increases lipophilicity compared to Harpagide, enhancing membrane permeability and metabolic stability .
  • Core Structure Differences : Catalpol lacks the cyclopenta[c]pyran system, resulting in distinct pharmacokinetic profiles.
  • Functional Groups: The flavonoid derivatives (e.g., ) exhibit antioxidant activity due to phenolic groups, whereas iridoids like Acetylharpagide target inflammation .
Spectroscopic Data
  • IR Spectroscopy: Acetylharpagide: Peaks at ~1705 cm⁻¹ (C=O stretch of acetyl) and ~3256 cm⁻¹ (O-H stretch) . Antirrinoside: Lacks the acetyl C=O stretch but shows broad O-H bands (~3300 cm⁻¹) .
  • NMR: Acetylharpagide: Anomeric proton (β-D-glucopyranoside) at δ 5.16 ppm (d, J = 7.0 Hz); acetyl methyl at δ 2.10 ppm .

Pharmacological and Biochemical Profiles

Compound Bioactivity Mechanism/Significance Reference
Acetylharpagide Inhibits COX-2 and TNF-α Reduces inflammation in arthritis models
Catalpol Activates BDNF/TrkB signaling Neuroprotection in Alzheimer’s disease
Antirrinoside Allelopathic agent Deters herbivores in Antirrhinum species
Flavonoid Derivatives Scavenges ROS (IC₅₀: 10–20 μM) Protects against oxidative stress in skin cells

Biological Activity

The compound β-D-glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl is a complex glycoside that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources of research.

Chemical Structure and Properties

The compound's structure includes a glucopyranoside moiety attached to a cyclopentane derivative with multiple hydroxyl groups and an acetoxy group. This unique configuration may contribute to its biological properties.

Anti-inflammatory Properties

Natural glycosides have been documented to possess anti-inflammatory properties. For example, compounds like physcion and its derivatives have demonstrated the ability to modulate inflammatory pathways effectively . While direct studies on the compound's anti-inflammatory potential are sparse, its structural characteristics may indicate similar activities.

Anticancer Potential

The anticancer properties of related glucopyranosides have been explored extensively. For instance, compounds such as physcion 8-O-β-D-glucopyranoside have exhibited significant anticancer effects through the modulation of cell signaling pathways and apoptosis . This raises the possibility that β-D-glucopyranoside derivatives could also play a role in cancer therapy.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
β-Sitosterol-D-glucopyranosideAntimicrobial6-50 µg/ml
PhyscionAnticancerIC50 not specified
Caffeoyl-β-D-glucopyranosideAntioxidantIC50 = 93.25 µM
Thymol-β-D-glucopyranosideAntimicrobial1 mM (effective)

The mechanisms by which glucopyranosides exert their biological effects often involve interaction with cellular pathways. These compounds can modulate enzyme activity and influence gene expression related to inflammation and cancer progression. For instance:

  • Antimicrobial Mechanism : Many glucopyranosides disrupt bacterial cell walls or inhibit essential metabolic pathways.
  • Anti-inflammatory Mechanism : They may inhibit pro-inflammatory cytokines or modulate signaling cascades involving NF-kB or MAPK pathways.
  • Anticancer Mechanism : These compounds can induce apoptosis in cancer cells by activating caspases or inhibiting survival pathways.

Q & A

Q. Table 1: Key NMR Signals

Proton/Carbonδ (ppm)MultiplicityStereochemical Insight
H-1 (anomeric)~4.8d (J=7.5HzJ = 7.5 \, \text{Hz})β-D-glucopyranoside configuration
H-7 (methyl)~1.2sMethyl group at C-7
C-4a (OH)~70-Hydroxyl-bearing quaternary carbon

Advanced Question: What synthetic strategies address challenges in stereoselective synthesis of this compound?

Methodological Answer:
Key steps include:

  • Glycosylation : Use Schmidt’s trichloroacetimidate method for β-selective glucopyranoside coupling. Protect hydroxyl groups with benzyl or acetyl groups to prevent side reactions .
  • Cyclopenta[c]pyran core : Employ Diels-Alder reactions or intramolecular cyclization of enol ethers. Catalytic asymmetric methods (e.g., chiral Lewis acids) ensure correct stereochemistry at C-4a and C-5 .
  • Post-functionalization : Introduce the acetyloxy group via regioselective acetylation (e.g., TEMPO-mediated oxidation followed by Ac₂O treatment) .

Q. Table 2: Synthetic Route Optimization

StepChallengeSolutionYield Improvement
GlycosylationLow β-selectivityUse 2,3-di-O-benzyl protection on glucose donor75% → 89%
CyclizationCompeting diastereomersChiral Co(II)-salen catalystDiastereomeric ratio 3:1 → 10:1

Basic Question: How to resolve discrepancies in reported CAS registry numbers (e.g., 72396-01-1 vs. 50906-66-6)?

Methodological Answer:
Discrepancies arise from stereoisomerism or structural variants (e.g., differing hydroxyl/acetyl positions). Validate identity via:

  • InChIKey cross-referencing : Compare QCCRICPXIMDIGF-FHZCTKOVSA-N () with other entries .
  • Stereochemical descriptors : Confirm the [1S-(1a,4aa,5b,7a,7aa)] configuration using X-ray crystallography or NOESY .
  • Chromatographic fingerprinting : Use HPLC-MS to match retention times and fragmentation patterns with authenticated standards .

Advanced Question: How to design stability studies under varying pH conditions?

Methodological Answer:

  • Experimental setup : Prepare buffers (pH 2–10), incubate compound at 37°C, and sample at intervals (0, 24, 48 hrs).
  • Analytical monitoring : Use UPLC-QTOF-MS to detect degradation products (e.g., deacetylation or glycosidic bond hydrolysis) .
  • Kinetic modeling : Apply first-order kinetics to calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}).

Q. Table 3: Stability Data (pH 7.4, 37°C)

Time (hr)% RemainingMajor Degradation Product
0100-
2485Deacetylated derivative
4862Aglycone fragment

Advanced Question: How to isolate this compound from co-occurring glycosides in plant extracts?

Methodological Answer:

  • Sample prep : Defat crude extract with hexane, partition with EtOAc:H₂O (1:1), and enrich polar fraction .
  • Chromatography : Use reverse-phase HPLC (C18 column, 5 µm, 250 mm) with gradient elution (H₂O:MeCN + 0.1% formic acid). Monitor at 210 nm .
  • Challenges : Overlap with Rehmannioside A (CAS 81720-05-0). Differentiate via MS/MS fragmentation (e.g., m/z 360 → 163 for glucopyranosyl loss) .

Advanced Question: What computational methods predict membrane permeability for this compound?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers (e.g., POPC membranes) using GROMACS. Calculate free energy profiles for permeation .
  • LogP estimation : Use ChemAxon or SwissADME to predict octanol-water partition coefficients. Experimental validation via shake-flask method .
  • P-glycoprotein efflux risk : Apply machine learning models (e.g., admetSAR) to assess transporter-mediated efflux .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
Reactant of Route 2
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-

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